5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester
Overview
Description
“5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is a chemical compound that has been used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .
Synthesis Analysis
The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of diethyl oxalate or dimethyl oxalate with t-BuONa in THF .Molecular Structure Analysis
The molecular structure of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is represented by the formula C6H7NO3 . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum indicates the formation of a Z isomer with complete diastereoselectivity .Chemical Reactions Analysis
The chemical reactions involving “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” include Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis
The molecular weight of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is 141.1247 .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Hydroxybenzaldehyde Derivatives : Starting from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles, 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids were synthesized and further reacted to produce esters and Schiff bases. These compounds were then reduced to amines, showcasing a method for the preparation of complex derivatives from isoxazole carboxylic acids (Potkin et al., 2012).
Synthesis Involving Isoxazoly Thioureas : Isoxazoly thioureas were reacted with ethyl bromopyruvate to yield a variety of derivatives, including pyrazolones and oxadiazoles, highlighting the versatility of isoxazole derivatives in synthesizing heterocyclic compounds (Rajanarendar et al., 2006).
Biological Activity of Comenic Acid Derivatives : Isoxazole and isothiazole derivatives of comenic acid showed synergistic effects with the antitumor drug Temobel, indicating potential in chemotherapy applications (Kletskov et al., 2018).
Lateral Lithiation and Functionalization : Demonstrated a method for selectively functionalizing isoxazole derivatives, expanding the toolkit for synthetic chemistry and potential applications in drug development (Zhou & Natale, 1998).
Catalysis and Reactivity
- Palladium(II) Complexes and Catalytic Activity : Synthesis of palladium(II) complexes with isoxazole derivatives, which exhibited high catalytic activity in the Suzuki reaction, opens avenues for their application in catalysis (Bumagin et al., 2016).
Antitumor Activity
- Synthesis of Carbamides with Antitumor Activity : Through a series of transformations, isoxazol-3-carboxylic acids were used to generate carbamides showing high antitumor activity. This work illustrates the potential of isoxazole derivatives in medicinal chemistry (Potkin et al., 2014).
Safety And Hazards
Future Directions
The future directions for “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” could involve its use in the development of new chemotherapeutics active against drug-resistant Mycobacterium tuberculosis . The compound has shown potential as an anti-TB agent, with some derivatives displaying potent in vitro activity not only against drug-susceptible Mtb H37Rv but also against drug-resistant Mtb .
properties
IUPAC Name |
methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJGSQUNSSLUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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